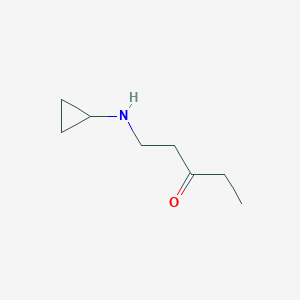
4-Bromo-1-chloro-2-(chloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-chloro-2-(chloromethoxy)benzene is an organic compound with the molecular formula C7H5BrCl2O It is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and a chloromethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-chloro-2-(chloromethoxy)benzene typically involves the chloromethylation of 4-bromo-1-chlorobenzene. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(chloromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, yielding simpler benzene derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups replacing the chlorine atoms.
Oxidation: Products include benzoquinones and other oxidized aromatic compounds.
Reduction: Products include dehalogenated benzene derivatives.
Scientific Research Applications
4-Bromo-1-chloro-2-(chloromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-chloro-2-(chloromethoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as bromine and chlorine makes the benzene ring more susceptible to nucleophilic attack. The chloromethoxy group can also participate in various chemical transformations, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 4-Bromo-2-chloro-1-methoxybenzene
- 1-Bromo-4-chloro-2-fluorobenzene
Uniqueness
4-Bromo-1-chloro-2-(chloromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with a chloromethoxy group, which imparts distinct reactivity patterns compared to other halogenated benzene derivatives. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research.
Properties
Molecular Formula |
C7H5BrCl2O |
|---|---|
Molecular Weight |
255.92 g/mol |
IUPAC Name |
4-bromo-1-chloro-2-(chloromethoxy)benzene |
InChI |
InChI=1S/C7H5BrCl2O/c8-5-1-2-6(10)7(3-5)11-4-9/h1-3H,4H2 |
InChI Key |
XJIDDNLUSABYNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)

![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)
![3-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13157676.png)


![4'-Methoxy-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B13157691.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-hexyl-](/img/structure/B13157697.png)


